molecular formula C11H10BrNOS2 B14706237 3-(4-Bromo-o-tolyl)-5-methylrhodanine CAS No. 23517-63-7

3-(4-Bromo-o-tolyl)-5-methylrhodanine

Cat. No.: B14706237
CAS No.: 23517-63-7
M. Wt: 316.2 g/mol
InChI Key: NUVSMIWXZZEJEO-UHFFFAOYSA-N
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Description

3-(4-Bromo-o-tolyl)-5-methylrhodanine: is a chemical compound with the molecular formula C10H8BrNOS2 and a molecular weight of 302.213 g/mol . This compound is part of the rhodanine family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-o-tolyl)-5-methylrhodanine typically involves the reaction of 4-bromo-o-tolyl isothiocyanate with methyl rhodanine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(4-Bromo-o-tolyl)-5-methylrhodanine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reducing agent used.

    Substitution: It can participate in substitution reactions where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Chemistry: 3-(4-Bromo-o-tolyl)-5-methylrhodanine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines .

Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives are explored for their ability to inhibit specific enzymes and proteins involved in disease pathways .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. It is also utilized in the formulation of specialty chemicals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-(4-Bromo-o-tolyl)-5-methylrhodanine involves its interaction with specific molecular targets. It can bind to enzymes and proteins, inhibiting their activity and disrupting biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

  • 3-(3,4-Dimethoxyphenethyl)-rhodanine
  • 3-(4-Ethoxyphenyl)-rhodanine
  • 3-(3-Hydroxyphenyl)-rhodanine
  • 3-(Para-isopropylbenzylideneamino)-rhodanine
  • 3-(Dimethylamino)rhodanine
  • 3-Furfuryl-rhodanine

Comparison: Compared to these similar compounds, 3-(4-Bromo-o-tolyl)-5-methylrhodanine is unique due to the presence of the bromine atom and the methyl group on the rhodanine ring. These structural features contribute to its distinct chemical reactivity and biological activity. The bromine atom enhances its ability to participate in substitution reactions, while the methyl group influences its overall stability and solubility .

Properties

CAS No.

23517-63-7

Molecular Formula

C11H10BrNOS2

Molecular Weight

316.2 g/mol

IUPAC Name

3-(4-bromo-2-methylphenyl)-5-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H10BrNOS2/c1-6-5-8(12)3-4-9(6)13-10(14)7(2)16-11(13)15/h3-5,7H,1-2H3

InChI Key

NUVSMIWXZZEJEO-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=S)S1)C2=C(C=C(C=C2)Br)C

Origin of Product

United States

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